N-isopropylpyrrolidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Researchers needing a pyrrolidine-1-carboxamide with intermediate steric bulk face supply inconsistency with less common analogs. This compound offers a balanced profile (Es=-0.47) and reliable multi-vendor sourcing. Key advantages: - Enables incremental steric exploration in enzyme binding pockets where tert-butyl analogs fail. - Stable under electrooxidative conditions for alkaloid synthesis, unlike Boc/Cbz protecting groups. - Optimal clogP (~0.85) for lead optimization, avoiding high lipophilicity of tert-butyl variants.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 50708-03-7
Cat. No. B7976144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropylpyrrolidine-1-carboxamide
CAS50708-03-7
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCCC1
InChIInChI=1S/C8H16N2O/c1-7(2)9-8(11)10-5-3-4-6-10/h7H,3-6H2,1-2H3,(H,9,11)
InChIKeyCKQRIXIFLJGEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpyrrolidine-1-carboxamide (CAS 50708-03-7): Core Properties and Procurement Context


N-Isopropylpyrrolidine-1-carboxamide (CAS 50708-03-7) is a pyrrolidine-1-carboxamide derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . It is classified as a cyclic urea and serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is typically supplied at ≥95% purity and is used exclusively for research and further manufacturing purposes . Despite its structural simplicity, the N-isopropyl substituent confers distinct steric and electronic properties that differentiate it from other N-alkyl pyrrolidine-1-carboxamides in both reactivity and physicochemical profiles.

Why N-Isopropylpyrrolidine-1-carboxamide Cannot Be Replaced by Simple N-Alkyl Analogs


Although pyrrolidine-1-carboxamides share a common core, the N-alkyl substituent dictates critical parameters such as steric bulk, lipophilicity, hydrogen-bonding capacity, and metabolic stability. The isopropyl group in N-isopropylpyrrolidine-1-carboxamide provides a branched, secondary alkyl environment that is sterically more demanding than N-methyl or N-ethyl analogs, yet less bulky than N-tert-butyl. This balance is essential in applications where the urea moiety acts as a directing group or participates in stereoselective transformations [1]. Generic substitution with a linear or smaller alkyl chain can alter reaction yields, diastereoselectivity, or binding affinity in downstream applications. The following quantitative evidence guide details exactly where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for N-Isopropylpyrrolidine-1-carboxamide Against In-Class Analogs


Steric Parameter (Taft Es) Comparison: Isopropyl vs. Methyl, Ethyl, and tert-Butyl Analogs

The Taft steric parameter (Es) quantifies the steric bulk of substituents. For N-alkyl groups on pyrrolidine-1-carboxamide: isopropyl (Es = -0.47) is significantly larger than methyl (Es = 0.00) and ethyl (Es = -0.07), yet substantially less bulky than tert-butyl (Es = -1.54) [1]. This places N-isopropylpyrrolidine-1-carboxamide in an intermediate steric regime that can influence binding pocket accommodation and reaction transition states differently from both smaller and larger analogs.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Calculated Lipophilicity (clogP) Differentiation Among N-Alkyl Pyrrolidine-1-carboxamides

Calculated partition coefficients (clogP) for the neutral pyrrolidine-1-carboxamide core vary with the N-alkyl substituent. N-isopropylpyrrolidine-1-carboxamide has a predicted clogP of approximately 0.85, compared to 0.22 for the N-methyl analog, 0.56 for N-ethyl, and 1.62 for N-tert-butyl [1]. This lipophilicity range is consistent with the Hansch π contribution of the isopropyl group (π ≈ 1.3) [2].

Drug Design ADME Prediction Lipophilicity

Hydrogen-Bond Donor Capacity: Impact of N-Alkyl Substitution on Urea NH Acidity

The N–H proton of the urea moiety in pyrrolidine-1-carboxamides acts as a hydrogen-bond donor. The electron-donating effect of the N-alkyl group modulates the NH acidity. The isopropyl group, with a Taft σ* value of -0.19, is more electron-donating than methyl (σ* = 0.00) but less than tert-butyl (σ* = -0.30) [1]. This positions N-isopropylpyrrolidine-1-carboxamide with intermediate hydrogen-bond donor strength, which can affect binding to biological targets or catalysts.

Molecular Recognition Hydrogen Bonding Catalysis

Synthetic Utility: N-Isopropylpyrrolidine-1-carboxamide as a Substrate in Electrooxidative Heterodimerization

A 2024 study demonstrated that N-substituted pyrrolidine-1-carboxamides, including the N-isopropyl variant, undergo Shono oxidation followed by acid-catalyzed heterodimerization to yield fissoldhimine alkaloid analogues with high diastereoselectivity [1]. While the study evaluated multiple N-alkyl substrates, the N-isopropyl derivative exhibited compatibility with the electrooxidation conditions, contributing to the scope of the methodology. The use of pyrrolidine-1-carboxamide as a urea protecting group is essential for the transformation; alternative N-protecting groups (e.g., Boc, Cbz) are not compatible with the oxidative conditions [1].

Electroorganic Synthesis Alkaloid Synthesis Methodology

Procurement-Relevant Purity and Storage Comparison with N-tert-Butyl Analog

Commercially, N-isopropylpyrrolidine-1-carboxamide is routinely supplied at ≥95% purity (CAS 50708-03-7) with storage at 2–8°C in sealed, dry conditions . In contrast, the N-tert-butyl analog (CAS 109925-66-8) is less widely stocked and often requires custom synthesis, which can impact lead times and cost . The N-isopropyl derivative benefits from established supply chains through multiple vendors, reducing procurement risk for time-sensitive research programs.

Chemical Procurement Stability Supply Chain

Application Scenarios for N-Isopropylpyrrolidine-1-carboxamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Balanced Steric Bulk

When exploring structure-activity relationships around a pyrrolidine-1-carboxamide scaffold, the N-isopropyl variant provides a steric parameter (Es = -0.47) that is intermediate between methyl (Es = 0.00) and tert-butyl (Es = -1.54). This makes it the preferred choice for probing steric tolerance in enzyme binding pockets where complete loss of activity is observed with tert-butyl but selectivity gains are sought over methyl [1]. Procurement teams should prioritize this compound when the SAR hypothesis involves incremental steric exploration.

Electroorganic Synthesis of Alkaloid Analogues via Shono Oxidation

Research groups employing electrooxidative heterodimerization to construct fissoldhimine-type alkaloid cores can use N-isopropylpyrrolidine-1-carboxamide as a competent substrate. The urea moiety is stable under the oxidative conditions, whereas common amine protecting groups (Boc, Cbz) are not [1]. This compound is therefore a strategic synthetic intermediate for accessing alkaloid-like chemical space.

ADME Optimization Studies Targeting Moderate Lipophilicity (clogP 0.5–1.0)

With a predicted clogP of approximately 0.85, N-isopropylpyrrolidine-1-carboxamide falls within the optimal lipophilicity range for oral bioavailability (clogP 0–3). It offers a 0.63 log unit increase over the N-methyl analog without crossing into the high-lipophilicity territory of tert-butyl (clogP ≈ 1.62) [1][2]. This positions it as a preferred fragment or building block in lead optimization campaigns where controlling logP is critical.

Multi-Batch Reproducible Research with Reliable Supply Chains

For academic and industrial laboratories requiring consistent quality across multiple experimental batches, N-isopropylpyrrolidine-1-carboxamide (CAS 50708-03-7) offers ≥95% purity from multiple established vendors. This supply redundancy mitigates the risk of single-source dependency that affects less common analogs like the N-tert-butyl variant [1][2]. Procurement should favor this compound when experimental continuity is a priority.

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